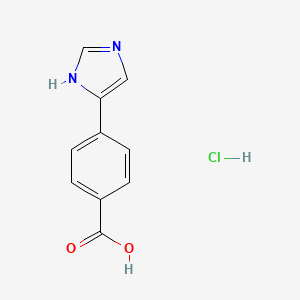

4-(1H-imidazol-4-yl)benzoic acid hydrochloride

Description

4-(1H-Imidazol-4-yl)benzoic acid hydrochloride is a heterocyclic aromatic compound combining a benzoic acid backbone with an imidazole substituent at the 4-position of the benzene ring. The hydrochloride salt enhances its solubility and stability, making it valuable in coordination chemistry and pharmaceutical research. This compound is frequently employed as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its dual functional groups (carboxylic acid and imidazole), which enable diverse binding modes with metal ions .

Properties

IUPAC Name |

4-(1H-imidazol-5-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-7(2-4-8)9-5-11-6-12-9;/h1-6H,(H,11,12)(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAGPNMETJMNOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of 4-Iodobenzoic Acid with Imidazole

A widely reported method involves the reaction of 4-iodobenzoic acid with imidazole using a palladium catalyst. In a representative procedure, 4-iodobenzoic acid (1.0 mM) reacts with imidazole (1.2 mM) in dimethyl sulfoxide (DMSO) at 110°C for 10 hours, employing potassium hydroxide (2 mM) as a base and a palladium complex (0.75 mol%) as the catalyst. The reaction proceeds via a C–N bond-forming mechanism, with the palladium catalyst facilitating oxidative addition and reductive elimination steps. Post-reaction, the mixture is diluted with ethyl acetate, filtered, and purified via silica gel chromatography (hexane/ethyl acetate, 70:30) to yield 4-(1H-imidazol-1-yl)benzoic acid with a 93% yield.

Hydrochloride Salt Formation

The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid. After isolating the benzoic acid derivative, dissolution in anhydrous ethanol followed by dropwise addition of concentrated HCl induces precipitation. The solid is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrochloride salt. This step ensures enhanced solubility and stability for pharmaceutical applications.

Nucleophilic Aromatic Substitution

Halogen Displacement Strategies

Alternative routes utilize nucleophilic substitution of halogenated benzoic acids. For example, 4-chlorobenzoic acid reacts with imidazole in the presence of a copper(I) iodide catalyst and a diamino ligand. The reaction proceeds at 120°C in dimethylformamide (DMF), achieving a 78% yield after 24 hours. While less efficient than palladium-catalyzed methods, this approach avoids expensive catalysts and is scalable for industrial production.

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMSO or DMF enhance nucleophilicity, while bases such as potassium carbonate or triethylamine neutralize HCl byproducts. In one protocol, using cesium carbonate in acetonitrile at 80°C improved the yield to 85%.

Ester Hydrolysis and Acid Activation

Methyl Ester Precursors

A two-step synthesis begins with the preparation of methyl 4-(1H-imidazol-4-yl)benzoate. For instance, Suzuki-Miyaura coupling of methyl 4-bromobenzoate with imidazole-4-boronic acid pinacol ester using Pd(PPh₃)₄ in toluene/ethanol (3:1) at 80°C yields the ester intermediate. Subsequent hydrolysis with 6M HCl at reflux for 6 hours converts the ester to the free acid, which is then treated with HCl gas to form the hydrochloride salt.

Reaction Monitoring and Byproduct Control

Chromatographic and spectroscopic techniques are critical for monitoring reaction progress. High-performance liquid chromatography (HPLC) analysis reveals byproducts such as uncyclized intermediates (e.g., 2-hydroxy-N-(2-hydroxybenzoyl)benzamide), which are minimized by controlling thionyl chloride addition rates and reaction temperatures.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol or ethanol is standard for isolating the hydrochloride salt. In a patented method, crude 4-(1H-imidazol-4-yl)benzoic acid is dissolved in hot methanol, treated with activated charcoal, and filtered. Slow cooling induces crystallization, yielding needles with >99% purity.

Spectroscopic Confirmation

-

¹H NMR (D₂O, 400 MHz): δ 8.45 (s, 1H, imidazole-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (s, 1H, imidazole-H).

-

IR (KBr): 3400 cm⁻¹ (O–H stretch), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Industrial-Scale Considerations

Catalyst Recycling

Economic viability is enhanced by recycling palladium catalysts. Immobilized catalysts on silica or magnetic nanoparticles enable reuse for up to five cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-4-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid moiety.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or benzoic acid are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce new functional groups onto the benzoic acid moiety.

Scientific Research Applications

Medicinal Chemistry

Neurodegenerative Disease Treatment

One of the most significant applications of 4-(1H-imidazol-4-yl)benzoic acid hydrochloride is in the treatment of neurodegenerative disorders such as Alzheimer's disease. Research indicates that imidazole compounds can inhibit the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques associated with Alzheimer's disease . The compound's ability to modulate these pathways makes it a candidate for drug development targeting neurodegenerative diseases.

Table 1: Summary of Neurodegenerative Applications

Biological Research

Cell Signaling Pathways

In cellular biology, this compound has been explored for its role in modulating cell signaling pathways. Studies have shown that this compound can influence pathways related to cell proliferation and apoptosis, making it a useful tool in cancer research .

Table 2: Biological Applications

| Application Area | Description | Reference |

|---|---|---|

| Cell Proliferation Studies | Modulates signaling pathways affecting cell growth | |

| Apoptosis Research | Investigates effects on programmed cell death |

Materials Science

Synthesis of Functional Materials

The compound is also utilized in materials science for synthesizing functional materials with specific properties. Its unique chemical structure allows for the creation of polymers and nanomaterials that exhibit desirable characteristics such as conductivity and mechanical strength .

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices enhances their electrical conductivity. This property is particularly valuable for developing advanced materials for electronic applications .

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-4-yl)benzoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can bind to specific receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations of Imidazole Substituents

4-(1H-Imidazol-2-yl)benzoic Acid Hydrochloride

- Molecular Formula : C₁₀H₉ClN₂O₂

- Molecular Weight : 224.64 g/mol

- Key Differences: The imidazole substituent is at the 2-position instead of the 4-position, altering electronic properties and metal-binding behavior.

4-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride

- Molecular Formula : C₁₁H₁₁ClN₂O₂

- Molecular Weight : 238.67 g/mol

- Key Differences :

[Cd(L1)₂(H₂O)₂]ₙ and [Ni(L2)₂(H₂O)]ₙ Coordination Polymers

- Ligands Compared :

- HL1 : 2-(1H-Imidazol-4-yl)benzoic acid

- HL2 : 3-(1H-Imidazol-4-yl)benzoic acid

- Structural Insights: HL1 forms 2-connected nodes in Cd-based polymers, while HL2 generates 3-connected nodes in Ni-based frameworks due to positional isomerism. The 4-imidazolyl group in HL1 and HL2 enables strong π-π stacking interactions, enhancing structural stability .

5-Chloro-N-(4,5-Dihydro-1H-Imidazol-2-yl)-2,1,3-Benzothiadiazol-4-Amine Hydrochloride

- Molecular Formula : C₉H₉Cl₂N₅S

- Key Differences: Replaces the benzoic acid group with a benzothiadiazole moiety, introducing sulfur-based electronic effects. Exhibits potent adenosine receptor binding activity, highlighting its pharmacological divergence from 4-(1H-imidazol-4-yl)benzoic acid derivatives .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 4-(1H-Imidazol-4-yl)benzoic acid HCl | C₁₀H₉ClN₂O₂ | 224.64 | Dual functional groups (COOH, imidazole); used in Cd/Ni coordination polymers |

| 4-(1H-Imidazol-2-yl)benzoic acid HCl | C₁₀H₉ClN₂O₂ | 224.64 | 2-imidazole position; reduced steric hindrance |

| 4-(1H-Imidazol-1-ylmethyl)benzoic acid HCl | C₁₁H₁₁ClN₂O₂ | 238.67 | Methylene bridge; increased lipophilicity |

| 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-... | C₉H₉Cl₂N₅S | 290.18 | Benzothiadiazole core; adenosine receptor ligand |

Biological Activity

4-(1H-imidazol-4-yl)benzoic acid hydrochloride, also known as CGP 55845 hydrochloride, is a compound with significant biological activity, particularly as a GABA_B receptor antagonist. This compound has been studied for its potential therapeutic applications in neurological disorders and its effects on synaptic plasticity.

- Molecular Formula: CHClNO

- Molecular Weight: 220.64 g/mol

- CAS Number: 149184-22-5

- Density: 1.332 g/cm³

- Boiling Point: 647.9ºC

The primary mechanism of action of this compound involves the inhibition of GABA_B receptors. These receptors play a crucial role in modulating neurotransmitter release and neuronal excitability. By blocking these receptors, the compound can potentially enhance synaptic transmission and promote neuronal activity, which is beneficial in conditions characterized by reduced neuronal function.

In Vitro Studies

- GABA_B Receptor Antagonism : Research indicates that CGP 55845 hydrochloride effectively inhibits GABA_B receptor-mediated responses in various neuronal cell lines, leading to increased excitability and neurotransmitter release .

- Neuroprotective Effects : In vitro studies have shown that the compound can protect neurons from excitotoxicity induced by glutamate, suggesting its potential use in neurodegenerative diseases .

In Vivo Studies

- Animal Models : In mouse models of neurological disorders, CGP 55845 has demonstrated the ability to restore functional impairments in the perirhinal cortex, indicating its therapeutic potential for conditions like CDKL5 deficiency disorder .

- Behavioral Studies : Behavioral assays conducted on rodents indicate that administration of the compound results in improved cognitive functions, likely due to enhanced synaptic plasticity and memory formation .

Case Studies

Several studies have highlighted the efficacy of CGP 55845 hydrochloride in different contexts:

- Study on CDKL5 Deficiency : A study published in Neurobiology of Disease reported that treatment with CGP 55845 led to significant improvements in both structural and functional aspects of the brain in a mouse model of CDKL5 deficiency disorder .

- GABAergic Dysfunction : Another study explored the role of GABA_B receptors in modulating synaptic strength and found that antagonism by CGP 55845 could alleviate symptoms associated with GABAergic dysfunction .

Comparative Analysis

Q & A

Basic: What are the common synthetic routes for 4-(1H-imidazol-4-yl)benzoic acid hydrochloride?

Methodological Answer:

The compound is typically synthesized via cyclization or substitution reactions. For example:

- Cyclization Approach : Reacting intermediates like 4-(chlorophenyl)butyl-imidazole derivatives with SOCl₂ under reflux, followed by cyclization in CHCl₃ .

- Diazenyl Formation : Coupling imidazole precursors with diazonium salts under acidic conditions, as seen in analogous imidazole-carboxylic acid syntheses .

Key Steps : Monitor reaction progress using TLC, purify via recrystallization (e.g., ethanol/water mixtures), and confirm purity via HPLC or melting point analysis.

Basic: Which spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, N-H stretches for imidazole) .

- NMR : Use ¹H NMR to confirm aromatic proton environments (δ 7.5–8.5 ppm for benzoic acid protons, δ 7.0–7.5 ppm for imidazole protons) and ¹³C NMR for carbonyl (δ ~170 ppm) and aromatic carbons .

- Mass Spectrometry : Confirm molecular weight (224.64 g/mol) via ESI-MS or MALDI-TOF .

Basic: How should solubility and stability be optimized for in vitro assays?

Methodological Answer:

- Solubility : Test in aqueous buffers (pH 7.4) with co-solvents like DMSO (≤1% v/v) or ethanol. Pre-warm solutions to 37°C to enhance dissolution .

- Stability : Store lyophilized powder at –20°C in desiccated conditions. For aqueous solutions, avoid prolonged exposure to light and perform stability assays via UV-Vis spectroscopy over 24–72 hours .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal XRD : Grow crystals via slow evaporation (e.g., methanol/water mixtures). Use SHELXL for refinement, focusing on imidazole ring planarity and hydrogen-bonding networks (e.g., HCl interaction with the carboxylate group) .

- Data Validation : Cross-validate bond lengths/angles with CSD database entries. Address thermal motion artifacts via anisotropic displacement parameters .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for imidazole derivatives?

Methodological Answer:

- Functional Group Modulation : Synthesize analogs with substitutions on the imidazole ring (e.g., methyl, nitro groups) and compare bioactivity via IC₅₀ assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes with imidazole-binding pockets) .

- Cross-Validation : Combine SAR data with pharmacokinetic profiling (e.g., LogP, plasma stability) to prioritize lead compounds .

Advanced: How should researchers address contradictions in spectral or purity data?

Methodological Answer:

- Purity Discrepancies : Compare HPLC retention times with certified standards. For batches with 95% purity (e.g., commercial samples), use column chromatography (silica gel, ethyl acetate/hexane) for further purification .

- Spectral Overlaps : Deconvolute NMR signals using 2D techniques (e.g., COSY, HSQC). For IR, employ difference spectroscopy to isolate imidazole vs. benzoic acid vibrations .

Advanced: What are best practices for handling hygroscopic or reactive derivatives?

Methodological Answer:

- Storage : Use argon-purged vials for hygroscopic forms. For reactive intermediates (e.g., sulfonyl chlorides), store at –80°C with desiccants .

- Handling : Conduct reactions under inert atmosphere (N₂/Ar) and monitor moisture-sensitive steps via Karl Fischer titration .

Advanced: How can computational tools aid in reaction optimization?

Methodological Answer:

- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Pistachio, Reaxys) to predict feasible routes, prioritizing high-yield steps (e.g., cyclization over multi-step substitutions) .

- Reaction Kinetics : Model activation energies via DFT calculations (e.g., Gaussian) to optimize temperature/pH for critical steps like HCl salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.